3-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE
Overview
Description
3-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a pyrano[2,3-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of an aldehyde with a hydrazine derivative to form a hydrazone, which then undergoes cyclization with a suitable dicarbonyl compound to yield the pyrano[2,3-c]pyrazole core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4-phenyl-5-carboethoxy-6-methyl-4H-pyran: Shares a similar pyran core but differs in functional groups.
Indole derivatives: Although structurally different, they share some similar biological activities[][5].
Uniqueness
3-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE is unique due to its specific combination of functional groups and the pyrano[2,3-c]pyrazole core, which imparts distinct chemical and biological properties[5][5].
Properties
IUPAC Name |
[3-(6-amino-5-cyano-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O4/c25-13-17-19(15-8-4-9-16(12-15)31-24(29)18-10-5-11-30-18)20-21(14-6-2-1-3-7-14)27-28-23(20)32-22(17)26/h1-12,19H,26H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJANZHSCDIFSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)OC(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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